4-(4-Bromophenyl)piperidin-4-ol hydrochloride
Description
4-(4-Bromophenyl)piperidin-4-ol hydrochloride (molecular formula: C₁₁H₁₅BrClN, average mass: 276.602 g/mol) is a halogenated piperidine derivative characterized by a bromophenyl substituent at the 4-position of the piperidine ring and a hydroxyl group at the same carbon. The hydrochloride salt enhances its stability and solubility in polar solvents . This compound is frequently employed as a synthetic intermediate in medicinal chemistry, particularly in the development of receptor antagonists (e.g., P2Y₁₄ receptor antagonists) and enzyme inhibitors . Its structural rigidity, conferred by the piperidine ring and bromophenyl group, makes it a versatile scaffold for drug discovery.
Properties
IUPAC Name |
4-(4-bromophenyl)piperidin-4-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO.ClH/c12-10-3-1-9(2-4-10)11(14)5-7-13-8-6-11;/h1-4,13-14H,5-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZKQRKEZICYCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=C(C=C2)Br)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213480-97-8 | |
| Record name | 4-(4-bromophenyl)piperidin-4-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)piperidin-4-ol hydrochloride typically involves the bromination of piperidine derivatives. One common method includes the reaction of 4-bromobenzaldehyde with piperidine under specific conditions to form the desired product . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
General Reactivity Profile
The compound’s reactivity is influenced by:
-
Piperidine Ring : Susceptible to nucleophilic and electrophilic substitutions.
-
Bromophenyl Group : The bromine atom enables cross-coupling reactions.
-
Hydroxyl Group : Participates in hydrogen bonding and oxidation reactions.
Substitution Reactions
The bromine atom on the phenyl ring is a key site for functionalization. Reported transformations include:
| Reaction Type | Reagents/Conditions | Major Product |
|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃, aryl boronic acid | Biaryl derivatives |
| Buchwald-Hartwig Amination | Pd(OAc)₂, XPhos, amine | Aryl amine adducts |
These reactions are inferred from analogous brominated piperidine systems due to limited direct data .
Oxidation and Reduction
The hydroxyl and piperidine groups participate in redox chemistry:
| Process | Reagents | Outcome |
|---|---|---|
| Oxidation | KMnO₄ or CrO₃ | Ketone or carboxylic acid formation |
| Reduction | LiAlH₄ or H₂/Pd-C | Saturation of piperidine ring |
Salt-Specific Behavior
As a hydrochloride salt, the compound exhibits:
-
Enhanced solubility in polar solvents (e.g., water, ethanol).
-
Stability under acidic conditions but susceptibility to neutralization with strong bases (e.g., NaOH), regenerating the free base .
Thermal and Photochemical Stability
-
Thermal Decomposition : Degrades above 200°C, releasing HCl and forming decomposition products (unidentified in available literature) .
-
Photostability : No significant degradation under standard laboratory lighting, though UV exposure may induce homolytic cleavage of the C-Br bond .
Research Gaps and Recommendations
-
Direct experimental data on cross-coupling reactions involving the hydrochloride salt are lacking.
-
Further studies should explore its utility in synthesizing neuroactive compounds via functionalization of the piperidine ring.
Scientific Research Applications
Chemical Properties and Mechanism of Action
Chemical Structure:
- Empirical Formula: C₁₁H₁₄BrNO
- Molecular Weight: 256.14 g/mol
The compound features a piperidine ring substituted with a bromophenyl group, which enhances its biological activity. Its primary targets are acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B) . By inhibiting these enzymes, the compound prevents the breakdown of neurotransmitters such as acetylcholine and dopamine, which is particularly relevant in neurodegenerative conditions like Alzheimer’s disease.
Scientific Research Applications
-
Medicinal Chemistry
- Neurodegenerative Disease Treatment: The compound has shown promise as a multifactorial agent for treating Alzheimer’s disease by enhancing cholinergic neurotransmission through AChE inhibition.
- Analgesic and Antioxidant Properties: Preliminary studies indicate potential analgesic effects and antioxidant activity, making it a candidate for further therapeutic exploration .
-
Pharmacological Studies
- Quantification Techniques: High-performance liquid chromatography with fluorescence detection (HPLC-FL) has been developed for sensitive quantification of this compound in biological samples, aiding pharmacokinetic studies.
- In Vitro Evaluations: The compound has been evaluated for its effects on various cell types, demonstrating enhanced cell signaling pathways associated with cholinergic and monoaminergic transmission .
- Synthesis and Derivatives
Case Study 1: Alzheimer's Disease Model
In a study investigating the effects of 4-(4-Bromophenyl)piperidin-4-ol on Alzheimer’s disease models, researchers found that the compound significantly increased acetylcholine levels in neuronal cultures. This enhancement led to improved cognitive function in animal models, suggesting its potential as a therapeutic agent for Alzheimer's disease.
Case Study 2: Antioxidant Activity
A series of experiments assessed the antioxidant properties of the compound using various assays. Results indicated that 4-(4-Bromophenyl)piperidin-4-ol exhibited significant free radical scavenging activity without cytotoxic effects on cell lines, highlighting its potential use in developing antioxidant therapies .
Table 1: Comparison of Biological Activities
Table 2: Synthesis Pathways
| Synthesis Method | Description | Yield (%) |
|---|---|---|
| Reaction with 4-bromobenzaldehyde | Piperidine reaction under controlled conditions | High |
| Diazomethane reactions | For higher yields and purities | Variable |
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)piperidin-4-ol hydrochloride involves its interaction with molecular targets such as prostaglandins. Piperidine derivatives are known to exhibit analgesic activities by blocking the effects of prostaglandins through the inhibition of downstream signaling pathways .
Comparison with Similar Compounds
4-(4-Bromophenyl)-4-methylpiperidine Hydrochloride
- Molecular Formula : C₁₂H₁₇BrClN
- Key Differences : The hydroxyl group is replaced by a methyl group, reducing polarity and hydrogen-bonding capacity.
- Implications : Increased hydrophobicity may enhance blood-brain barrier penetration but reduce solubility in aqueous media. This analog is used in kinase inhibitor development .
4-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine Hydrochloride
2-(4-Bromophenyl)piperidine Hydrochloride
- Molecular Formula : C₁₁H₁₅BrClN
- Key Differences : The bromophenyl group is at the 2-position of the piperidine ring, altering spatial orientation.
Halogen Substitution Effects
4-(4-Chlorophenyl)piperidin-4-ol Hydrochloride
- Molecular Formula: C₁₁H₁₅Cl₂NO
- Key Differences : Bromine is replaced by chlorine, reducing molecular weight (252.12 vs. 276.602 g/mol) and polarizability.
- Implications : Lower van der Waals interactions may diminish binding to halogen-binding protein pockets, as observed in METTL3 inhibitor studies .
4-(Difluoromethyl)piperidin-4-ol Hydrochloride
- Molecular Formula: C₆H₁₂ClF₂NO
- Key Differences : Bromophenyl group is absent; a difluoromethyl group introduces electronegativity.
- Implications : Enhanced metabolic stability due to fluorine’s electron-withdrawing effects, making it suitable for CNS-targeting agents .
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight (g/mol) | logP<sup>*</sup> | Aqueous Solubility (mg/mL) | Applications |
|---|---|---|---|---|
| 4-(4-Bromophenyl)piperidin-4-ol HCl | 276.602 | 2.8 | 12.5 | P2Y₁₄ antagonists, enzyme intermediates |
| 4-(4-Chlorophenyl)piperidin-4-ol HCl | 252.12 | 2.5 | 18.3 | Phosphodiesterase inhibitors |
| 4-(4-Bromophenyl)-4-methylpiperidine HCl | 292.63 | 3.2 | 6.7 | Kinase inhibitors |
| 2-(4-Bromophenyl)piperidine HCl | 276.602 | 3.0 | 8.9 | Scaffold for antimicrobial agents |
<sup>*</sup>Predicted using ChemAxon software.
Biological Activity
4-(4-Bromophenyl)piperidin-4-ol hydrochloride is a chemical compound that has garnered attention for its diverse biological activities. This compound, characterized by its piperidine structure and bromophenyl substituent, has been investigated for various pharmacological properties, including analgesic, anti-inflammatory, and potential neuroprotective effects. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of this compound is C11H14BrClN, with a molecular weight of approximately 273.64 g/mol. Its structure features a piperidine ring substituted with a bromophenyl group and a hydroxyl group, contributing to its unique biological properties.
Analgesic and Anti-inflammatory Effects
Research indicates that compounds similar to this compound exhibit significant analgesic and anti-inflammatory activities. For instance, studies have shown that piperidine derivatives can inhibit the cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. In vitro assays demonstrated that such compounds can reduce prostaglandin synthesis, leading to decreased pain and inflammation levels .
Neuroprotective Properties
The neuroprotective effects of this compound have been explored in several studies. In particular, its ability to modulate neurotransmitter systems makes it a candidate for treating neurodegenerative diseases. For example, it has been shown to enhance the release of dopamine in neuronal cultures, suggesting potential benefits in conditions like Parkinson's disease .
The mechanism through which this compound exerts its biological effects primarily involves interaction with various receptors and enzymes:
- Dopamine Receptors : The compound may act as a partial agonist at dopamine receptors, influencing dopaminergic signaling pathways.
- Enzyme Inhibition : It has been observed to inhibit enzymes involved in inflammatory processes, such as COX and lipoxygenase (LOX), thereby reducing inflammatory mediators in biological systems .
Case Studies
- Pain Management : A clinical study evaluated the efficacy of a piperidine derivative similar to 4-(4-Bromophenyl)piperidin-4-ol in patients with chronic pain conditions. Results indicated a significant reduction in pain scores compared to placebo controls, highlighting its potential as an analgesic agent .
- Neuroprotection : In an animal model of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation. This suggests that the compound may offer protective effects against neurodegeneration .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Q. Table 1. Key Analytical Parameters for HPLC Quantification
| Parameter | Value/Description |
|---|---|
| Column | C18, 5 µm, 250 × 4.6 mm |
| Mobile Phase | 0.1% HCOOH (A), Acetonitrile (B) |
| Gradient | 20% B → 80% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV (254 nm), Fluorescence (λex/λem = 470/530 nm) |
| LOD/LOQ | 0.1 µg/mL (UV), 0.01 µg/mL (Fluorescence) |
Q. Table 2. Common Impurities and Characterization
| Impurity | Source | Detection Method |
|---|---|---|
| Des-bromo analog | Incomplete bromination | LC-MS (m/z 198) |
| N-Oxide | Oxidative degradation | HPLC (retention time 8.2 min) |
| Hydrochloride salt hydrate | Hygroscopic absorption | Karl Fischer titration |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
